Picolinoyl chloride hydrochloride
Overview
Description
Picolinoyl chloride hydrochloride, with the chemical formula C6H5Cl2NO, is an organic compound. It appears as a white or off-white solid with a pungent odor. This compound is known for its use in organic synthesis, particularly as an acylating reagent and a protecting group reagent .
Scientific Research Applications
Picolinoyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as an acylating reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of various chemical compounds
Safety and Hazards
Picolinoyl chloride hydrochloride is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid inhalation of dusts, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water .
Relevant Papers A paper titled “Picolinoyl functionalized MOF ligands for an air-promoted secondary alcohol oxidation with CuBr” discusses a novel Zr-derived metal–organic framework (MOF) ligand that was designed and synthesized, and found to effect efficient Cu (I)-catalyzed oxidations of secondary alcohols .
Mechanism of Action
Target of Action
Picolinoyl chloride hydrochloride, also known as Pyridine-2-carbonyl Chloride Hydrochloride, is a chemical compound used in organic synthesis It is commonly used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound acts as a reagent in organic synthesis, particularly in acylation reactions . It interacts with its targets (such as ketones, aldehydes, and amines) to form corresponding acylated products .
Biochemical Pathways
As an acylating agent, it plays a crucial role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Result of Action
The result of this compound’s action is the formation of acylated products when it is used as a reagent in organic synthesis . The specific molecular and cellular effects would depend on the nature of these products and their subsequent interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents or catalysts. For instance, it is typically stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
The preparation of picolinoyl chloride hydrochloride involves several steps:
Starting Material: Pyridine-2-carboxylic acid is dissolved in anhydrous hydrogen chloride.
Reaction with Nitrous Acid: Nitrous acid is added to the solution to generate a nitroso compound.
Formation of this compound: The nitroso compound is then dissolved in an alkylene chloride and reacted to form this compound.
Purification: The final product is purified through freeze crystallization or vacuum drying.
Chemical Reactions Analysis
Picolinoyl chloride hydrochloride undergoes various chemical reactions, including:
Acylation Reactions: It reacts with ketones, aldehydes, and amines to form acylated products.
Protecting Group Reactions: It is used to protect amine or alcohol groups during synthesis, preventing non-selective reactions.
Common reagents and conditions for these reactions include:
Acylation: Typically involves the use of a base such as pyridine or triethylamine.
Protecting Group Reactions: Often carried out in the presence of a chlorinating agent.
Comparison with Similar Compounds
Picolinoyl chloride hydrochloride can be compared with other acylating agents such as:
Acetyl chloride: Similar in its acylating properties but less selective.
Benzoyl chloride: Used for similar purposes but has a different aromatic structure.
Pyridine-2-carbonyl chloride: Very similar in structure and reactivity, often used interchangeably
These compounds share similar reactivity patterns but differ in their selectivity and the nature of the acyl group they introduce.
Properties
IUPAC Name |
pyridine-2-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHVHVAGBKHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192955 | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39901-94-5 | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39901-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picolinoyl Chloride Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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